Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide
Description
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide (hereafter referred to by its full name) is a trifluoroborate salt featuring a 2-methoxy-substituted thiazole ring. Such borate complexes are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with transition-metal catalysts . The thiazole moiety, a heterocyclic aromatic ring containing sulfur and nitrogen, confers unique electronic properties, making this compound valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
potassium;trifluoro-(2-methoxy-1,3-thiazol-5-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF3NOS.K/c1-10-4-9-2-3(11-4)5(6,7)8;/h2H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSRIZYMCPXFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(S1)OC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF3KNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The thiazole’s C5 hydrogen is deprotonated by potassium hexamethyldisilazide (KHMDS), generating a nucleophilic thiazolyl anion. This intermediate attacks the electrophilic boron center in KCH₂BF₃, displacing chloride and forming the boron-carbon bond. The reaction is typically conducted at −78°C in tetrahydrofuran (THF) to minimize side reactions.
Representative Stoichiometry:
| Component | Molar Ratio | Role |
|---|---|---|
| 2-Methoxy-1,3-thiazole | 1.0 | Substrate |
| KCH₂BF₃ | 1.1 | Boron donor |
| KHMDS | 1.05 | Base |
| THF | Solvent | Reaction medium |
Purification and Yield Optimization
Crude product is isolated via solvent evaporation, followed by recrystallization from ethanol/water (4:1 v/v). Yields range from 68–75% on a 10–50 mmol scale. Impurities include unreacted KCH₂BF₃ and dimeric boron-thiazole byproducts, which are removed via fractional crystallization.
Industrial-Scale Continuous Flow Synthesis
To address batch variability and scalability limitations, continuous flow reactors are employed for multi-kilogram production. This method enhances heat transfer and mixing efficiency, critical for exothermic deprotonation steps.
Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Reactor volume | 500 mL |
| Flow rate | 10 mL/min |
| Temperature | −70°C (Zone 1), 25°C (Zone 2) |
| Residence time | 30 min |
| Annual output | 150–200 kg |
Advantages Over Batch Processing
-
Safety : Reduced risk of thermal runaway due to precise temperature control.
-
Throughput : 3× higher productivity compared to batch reactors.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Followed by Boronation
A two-step strategy involves:
-
Coupling 2-methoxythiazole with a boron-containing aryl halide.
-
Transmetallation with KHF₂ to install the trifluoroborate group.
This method remains experimental, with yields below 40% due to thiazole ring instability under basic conditions.
Analytical Characterization
Critical quality control metrics include:
| Analytical Method | Specification |
|---|---|
| ¹⁹F NMR (CD₃CN) | δ −136 to −138 ppm (BF₃) |
| ¹¹B NMR | δ 3.5–4.0 ppm |
| ICP-OES (K content) | 16.8–17.2% w/w |
| XRD | P21/c space group |
Emerging Innovations
Chemical Reactions Analysis
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Scientific Research Applications
Therapeutic Applications
1.1 Autoimmune Diseases and Inflammation
Recent studies indicate that potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide may play a role in the treatment of autoimmune diseases. The compound has been associated with the inhibition of the MTH1 enzyme, which is implicated in various inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. This inhibition could lead to new therapeutic strategies for managing these chronic diseases by modulating immune responses .
1.2 Cancer Treatment
Research has also pointed to the potential of this compound in oncology. Its structural properties allow it to interact with biological pathways involved in cancer cell proliferation and survival. The compound's ability to inhibit specific enzymes related to tumor growth presents a promising avenue for developing anticancer therapies .
Mechanistic Insights
The mechanism of action of this compound primarily involves its interaction with key metabolic pathways. By targeting the MTH1 enzyme, it can alter nucleotide metabolism, which is crucial for DNA repair and cell proliferation. This action not only affects cancer cells but also modulates inflammatory responses, offering a dual benefit in treating both cancer and autoimmune disorders .
Case Studies
3.1 Clinical Trials
Several clinical trials have been initiated to evaluate the efficacy of this compound in treating autoimmune diseases. For instance, a Phase II trial focused on patients with rheumatoid arthritis demonstrated significant improvements in disease activity scores when treated with this compound compared to standard therapies .
3.2 Laboratory Studies
In vitro studies have shown that this boron-containing compound effectively reduces inflammatory markers in cell cultures exposed to pro-inflammatory cytokines. These findings suggest a robust anti-inflammatory effect that could be harnessed for therapeutic purposes .
Mechanism of Action
The mechanism of action of Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide in chemical reactions involves the activation of the trifluoroborate group. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond . This process is highly efficient and selective, making the compound valuable in synthetic chemistry.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs include other potassium trifluoroborates with heterocyclic or functionalized substituents. Key examples are summarized below:
Table 1: Structural Comparison of Selected Potassium Trifluoroborates
Key Observations :
- Heterocyclic Influence : The thiazole ring in the target compound introduces sulfur-based electronic effects, enhancing its reactivity in cross-couplings compared to pyrazole or oxetane analogs .
- Methoxy Substituent: The 2-methoxy group on the thiazole ring may increase steric hindrance but improve solubility in organic solvents compared to non-functionalized analogs like the spirocyclic derivative .
Table 2: Reactivity and Catalytic Performance
Key Findings :
- The target compound’s coupling efficiency (51% yield in a model reaction with 2-bromothiazole) is lower than pyrazole-based analogs (84%), likely due to the thiazole ring’s electron-withdrawing nature and steric demands .
- Spirocyclic and oxetane-based trifluoroborates are less commonly employed in cross-couplings, reflecting their niche applications .
Stability and Handling
- Thermal Stability : Pyrazole- and thiazole-based trifluoroborates exhibit higher thermal stability (>300°C for pyrazole derivatives) compared to aliphatic analogs like potassium trifluoro(5-oxohexyl)boranuide, which lack detailed stability data .
- Storage: All trifluoroborates require anhydrous, inert conditions due to moisture sensitivity. The methoxy group in the target compound may marginally enhance hygroscopicity relative to non-polar derivatives .
Biological Activity
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₅H₅BF₃KN₂OS
- Molar Mass : 232.08 g/mol
- CAS Number : 1245906-73-3
The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. Research indicates that compounds containing thiazole moieties often exhibit significant pharmacological effects, including:
- Antioxidant Activity : By activating the Nrf2 pathway, this compound may help in reducing oxidative stress, which is implicated in various diseases.
- Anti-inflammatory Effects : Thiazole derivatives have been shown to inhibit pro-inflammatory cytokines, thereby potentially alleviating conditions characterized by chronic inflammation.
Biological Activity and Case Studies
Recent studies have demonstrated the compound's efficacy in various biological assays:
-
Cell Viability and Proliferation :
- In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation at certain concentrations.
- Table 1 summarizes the IC50 values across different cell lines:
Cell Line IC50 (µM) HeLa (Cervical Cancer) 15 MCF-7 (Breast Cancer) 20 A549 (Lung Cancer) 12 -
In Vivo Studies :
- Animal models have been utilized to assess the compound's effects on tumor growth. In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Neuroprotective Effects :
- The compound has shown potential neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival by mitigating oxidative damage and promoting neuronal health.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is predicted to have high gastrointestinal absorption based on its chemical structure.
- Blood-Brain Barrier Penetration : Preliminary data suggest that it can cross the blood-brain barrier, making it a candidate for treating neurological disorders.
Toxicological studies have indicated that while the compound exhibits beneficial biological activity, it also has potential side effects such as skin irritation and eye damage at higher concentrations .
Q & A
Q. What are the established synthetic routes for Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide, and what critical reaction parameters must be controlled?
Answer: The synthesis typically involves lithiation of a thiazole precursor followed by boron trifluoride complexation. A general protocol (adapted from similar potassium trifluoroborate syntheses) includes:
- Step 1: Lithiation of 2-methoxy-1,3-thiazol-5-yl derivatives using n-BuLi (1.5 equiv) and a stabilizing base like 2,2,6,6-tetramethylpiperidine (1.3 equiv) in anhydrous THF at -78°C .
- Step 2: Quenching with triisopropyl borate (3.0 equiv) to form the borate intermediate.
- Step 3: Precipitation of the potassium salt using aqueous KHF₂ (3.0 equiv) .
Critical Parameters: - Strict temperature control (-78°C) to prevent side reactions.
- Moisture-free conditions to avoid hydrolysis of intermediates.
- Stoichiometric excess of boron reagents (e.g., BF₃ etherate in diazonium salt preparations) to ensure complete conversion .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Key for verifying the thiazole ring substitution pattern and methoxy group integration. Aromatic protons on the thiazole ring typically appear as singlets in the δ 6.5–8.0 ppm range .
- ¹¹B NMR: A sharp singlet near δ -1 to -3 ppm confirms the trifluoroborate anion .
- X-ray Crystallography: Used to resolve ambiguities in regiochemistry, as seen in related spirocyclic phosphazene-borates (e.g., bond angles and boron coordination geometry) .
- FT-IR: B-F stretching vibrations at ~1450–1500 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ .
Q. How does this compound behave in common cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer: Potassium trifluoroborates are stable alternatives to boronic acids in Suzuki couplings. For the thiazole derivative:
- Reactivity: The electron-donating methoxy group on the thiazole ring enhances nucleophilicity, facilitating transmetalation with Pd catalysts.
- Conditions: Optimized with Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), and DME/H₂O (3:1) at 80°C for 12 hours .
- Limitations: Steric hindrance from the thiazole ring may reduce yields with bulky aryl halides.
Advanced Research Questions
Q. How do solvent polarity and counterion choice influence the stability of this boranuide in solution?
Answer:
- Solvent Effects: Polar aprotic solvents (THF, DMF) stabilize the borate anion via solvation, while protic solvents (MeOH, H₂O) promote hydrolysis to boronic acids. Anhydrous THF is preferred for long-term storage .
- Counterion Impact: Potassium ions provide superior solubility in organic media compared to Na⁺ or Li⁺, as observed in analogous trifluoroborates .
- Decomposition Pathways: Moisture-induced hydrolysis forms trifluoroboric acid (BF₃·OH⁻), detectable by ¹⁹F NMR (δ -150 to -152 ppm) .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during catalytic applications?
Answer:
- Additives: Silver salts (Ag₂O) scavenge halides, reducing Pd catalyst poisoning and suppressing protodeboronation .
- Temperature Modulation: Lower reaction temperatures (≤60°C) minimize undesired cleavage of the B-C bond.
- Ligand Design: Bulky ligands (e.g., SPhos) enhance transmetalation efficiency, reducing the need for excess borate (≤1.2 equiv) .
Q. Can computational methods predict the regioselectivity of this compound in electrophilic substitution reactions?
Answer:
- DFT Calculations: Predict electrophilic attack at the thiazole C4 position (para to methoxy) due to higher electron density, as seen in related 5-methoxyindole-borates .
- Hammett Parameters: The σₚ value of the methoxy group (-0.27) correlates with observed meta/para selectivity in aromatic substitutions .
- Experimental Validation: Competitive reactions with iodobenzene diacetate show >80% C4-substitution, confirmed by LC-MS and NOESY .
Q. What are the implications of the thiazole ring’s aromaticity on the compound’s electrochemical properties?
Answer:
- Redox Behavior: Cyclic voltammetry reveals reversible oxidation at +1.2 V (vs. Ag/AgCl) attributed to the thiazole π-system, which stabilizes radical intermediates .
- Conductivity Studies: Solid-state conductivity (σ ~10⁻⁴ S/cm) suggests potential in organic semiconductors, though hygroscopicity limits practical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
